molecular formula C9H8F2O B12435291 (2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

(2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Cat. No.: B12435291
M. Wt: 170.16 g/mol
InChI Key: COYHADCBPNZLEL-UHFFFAOYSA-N
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Description

(2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,6-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an isomerization step to yield the desired (2E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol or alkane.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.

    Reduction: Formation of 3-(2,6-difluorophenyl)propan-1-ol or 3-(2,6-difluorophenyl)propane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 1-(4-(benzyloxy)-2,6-difluorophenyl)prop-2-en-1-ol
  • 1-(4-ethoxy-2,6-difluorophenyl)prop-2-en-1-ol
  • 1-(4-(cyclopropylmethoxy)-2,6-difluorophenyl)prop-2-en-1-ol

Comparison: (2E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL is unique due to its specific structural configuration and the presence of the difluorophenyl group. This configuration can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of the difluorophenyl group can also enhance its stability and biological activity compared to other analogs.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3-(2,6-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2

InChI Key

COYHADCBPNZLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCO)F

Origin of Product

United States

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